molecular formula C19H21N5O2 B2869038 N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-68-6

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2869038
CAS No.: 483993-68-6
M. Wt: 351.41
InChI Key: BHYOGFLJEUUBFA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS# 483995-74-0) is a high-purity chemical compound supplied for advanced pharmacological and biochemical research. With a molecular formula of C19H21N5O3 and a molecular weight of 367.40 g/mol , this compound belongs to a class of potent small molecules featuring a tetrazole bioisostere, a common replacement for carboxylic acids in medicinal chemistry that can enhance metabolic stability and binding affinity . Compounds within this structural family have been identified as high-potency antagonists of the Free Fatty Acid Receptor 2 (FFA2/GPR43), a G protein-coupled receptor that mediates the effects of short-chain fatty acids and is a promising therapeutic target for metabolic and inflammatory diseases . Research into closely related tetrazole-containing propanamides has demonstrated their significant value as tool compounds for investigating pathways in type 2 diabetes, asthma, non-alcoholic steatohepatitis, and inflammatory bowel disease . The specific substitution pattern on the propanamide scaffold is critical for optimizing receptor affinity and functional activity, making this compound a valuable asset for structure-activity relationship (SAR) studies . This product is intended for use in in vitro assay development, high-throughput screening, and fundamental mechanistic studies on FFA2 signaling pathways. It is provided with a typical purity of 98% and is accompanied by full analytical documentation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-13-8-4-6-10-16(13)20-19(25)15(18-21-23-24-22-18)12-14-9-5-7-11-17(14)26-2/h4-11,15H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOGFLJEUUBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known by its CAS number 483993-77-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C19H21N5O3
  • Molecular Weight : 367.41 g/mol
  • CAS Number : 483993-77-7
  • Purity : Typically >90% .

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs to this compound exhibit significant antitumor properties. The presence of the tetrazole moiety is critical for enhancing cytotoxic activity against various cancer cell lines. For instance, related tetrazole-containing compounds have shown IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating potent antitumor effects .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In animal models, derivatives of tetrazole have demonstrated efficacy in reducing seizure activity, suggesting that this compound may possess similar anticonvulsant properties. The SAR analysis indicates that modifications in the phenyl rings significantly influence the anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Tetrazole Ring : Essential for both antitumor and anticonvulsant activities.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which is advantageous for cellular penetration.
  • Ethyl Substitution : The ethyl group on the phenyl ring contributes to increased binding affinity to target proteins.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of tetrazole derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of the tetrazole moiety in mediating these effects .

Study 2: Anticonvulsant Evaluation

Another research effort focused on evaluating the anticonvulsant potential of related compounds in a pentylenetetrazole (PTZ) induced seizure model. Results showed that certain derivatives provided complete protection against seizures, suggesting that modifications at specific positions could enhance anticonvulsant efficacy .

Data Summary Table

Biological ActivityIC50 ValueMechanism
Antitumor (e.g., against A-431 cells)1.61 µg/mLInduction of apoptosis via Bcl-2 interactions
AnticonvulsantVaries by derivativeModulation of GABAergic transmission

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to bulkier substituents (e.g., 4-isopropylphenyl in ). Dimethoxy analogs (e.g., C₁₉H₂₁N₅O₃) may exhibit stronger radical scavenging activity due to increased phenolic oxygen availability .
  • Molecular Weight : The target compound (MW ~351) is smaller than biphenyl derivatives like AV7 (MW 598.69), suggesting better compliance with Lipinski’s Rule of Five for oral bioavailability .

Antioxidant Activity (DPPH Assay)

Compounds with methoxyphenyl groups, such as AV7 and AV11 (), showed 30–50% DPPH radical scavenging at 0.5 mg/mL, comparable to ascorbic acid (80–90%) .

ADME Predictions (SwissADME)

  • Lipophilicity (LogP) : The target compound’s predicted LogP (~3.5) is lower than AV7 (LogP ~5.2), indicating improved aqueous solubility .
  • Metabolic Stability : Tetrazole rings resist oxidative metabolism, enhancing half-life compared to carboxylic acid analogs .

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